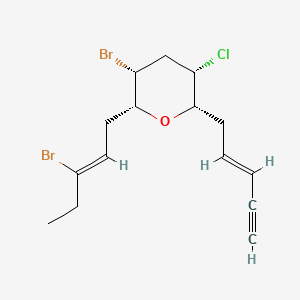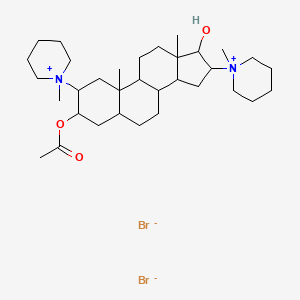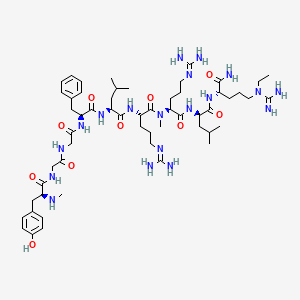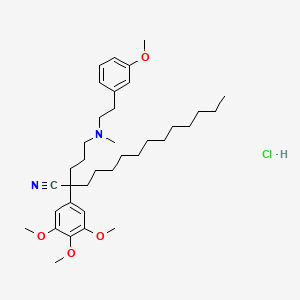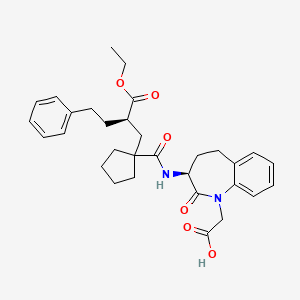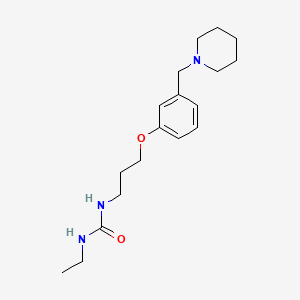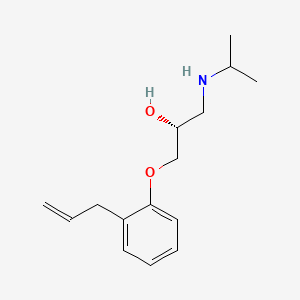
(5R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one
Overview
Description
The compound “(5R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms and one each of nitrogen and oxygen . The “5R” indicates the configuration of the chiral center at the 5th position of the ring. The compound also contains a methoxy (-OCH3) and a propoxy (-OCH2CH2CH3) group attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxazolidinone ring, which is a heterocyclic ring containing oxygen and nitrogen. The phenyl ring attached to the oxazolidinone ring carries methoxy and propoxy substituents .Chemical Reactions Analysis
Oxazolidinones can undergo a variety of reactions. They can act as ligands in asymmetric synthesis, and the oxazolidinone ring can be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the oxazolidinone ring, the methoxy and propoxy groups, and the overall molecular geometry would influence its properties .Scientific Research Applications
Diastereoselective Synthesis
Chiral oxazolidinones, like the closely related (4S,4R)-4-Methoxy-5-methyl-2-oxazolinone, have been employed as effective diastereoselective amidoalkylation reagents. These compounds facilitate the synthesis of 4-alkyl- or 4-aryl-substituted 2-oxazolidinones with high trans diastereoselectivities, showcasing their utility in creating stereochemically complex molecules (Zietlow & Steckhan, 1994).
Electrochemical Oxidation and Synthesis
Electrochemical oxidation techniques have been applied to chiral 5-substituted 2-oxazolidinones for direct methoxylation, leading to key intermediates for the synthesis of enantiomerically pure trans-4,5-difunctionalized-2-oxazolidinones. This method underscores the role of such compounds in developing pharmacologically significant molecules and as precursors for β-amino alcohols and protease inhibitors (Danielmeier et al., 1996).
Inactivation Mechanism of Monoamine Oxidase
Research on structurally related oxazolidinones has provided insights into their mechanism as irreversible inactivators of monoamine oxidase (MAO), highlighting their potential in medicinal chemistry. The proposed mechanism involves an electron transfer leading to oxazolidinone ring decomposition, which could offer a framework for understanding the action of similar compounds (Gates & Silverman, 1989).
Antibacterial Activities
Oxazolidinones have demonstrated significant antibacterial activities, as evidenced by compounds like U-100592 and U-100766. These novel analogs exhibit strong in vitro activities against a variety of clinically important human pathogens, reinforcing the importance of oxazolidinones in developing new antimicrobial agents (Zurenko et al., 1996).
Mechanism of Action
Target of Action
Daxalipram’s primary target is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . This enzyme plays a crucial role in cellular signaling by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), an important secondary messenger .
Mode of Action
Daxalipram acts as a selective inhibitor of its target enzyme . By inhibiting the activity of phosphodiesterase 4B, it prevents the breakdown of cAMP, leading to increased levels of this messenger within the cell . This can result in a variety of downstream effects depending on the specific cellular context .
Biochemical Pathways
Given its target and mode of action, it is likely to influence any pathways that involve camp as a secondary messenger . These could potentially include pathways related to inflammation, immune response, and various other cellular processes .
Result of Action
The molecular and cellular effects of Daxalipram’s action are likely to be diverse, given the wide range of processes that cAMP is involved in . For instance, increased cAMP levels can lead to changes in gene expression, modulation of immune responses, and alterations in cellular metabolism .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5R)-5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)14(2)9-15-13(16)19-14/h5-6,8H,4,7,9H2,1-3H3,(H,15,16)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCPERGCFKIYIS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C2(CNC(=O)O2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)[C@@]2(CNC(=O)O2)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319171 | |
| Record name | Mesopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one | |
CAS RN |
189940-24-7 | |
| Record name | Mesopram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189940-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daxalipram [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189940247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daxalipram | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01647 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mesopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAXALIPRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RB5T277IY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



